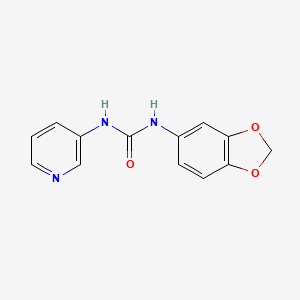
1-(4-fluorophenyl)-2-(4-methoxyphenoxy)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-fluorophenyl)-2-(4-methoxyphenoxy)ethanone, also known as Fluoromethoxyphenylacetone, is a chemical compound that belongs to the family of aryl ketones. It is commonly used in scientific research and has been found to have potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-(4-fluorophenyl)-2-(4-methoxyphenoxy)ethanone is not fully understood. However, it is believed to work by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It may also work by blocking the activity of enzymes involved in the production of these mediators.
Biochemical and Physiological Effects:
1-(4-fluorophenyl)-2-(4-methoxyphenoxy)ethanone has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever. It has also been found to have anti-cancer properties, although the exact mechanism of action is not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-fluorophenyl)-2-(4-methoxyphenoxy)ethanone in lab experiments is its potential to reduce inflammation and pain, which can help researchers study the effects of various compounds on these processes. However, one limitation is that the exact mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(4-fluorophenyl)-2-(4-methoxyphenoxy)ethanone. One direction is to further study its anti-cancer properties and determine the exact mechanism of action. Another direction is to investigate its potential use as a treatment for other inflammatory conditions such as arthritis. Additionally, researchers could explore the use of 1-(4-fluorophenyl)-2-(4-methoxyphenoxy)ethanone in combination with other compounds to enhance its effects.
Synthesemethoden
The synthesis of 1-(4-fluorophenyl)-2-(4-methoxyphenoxy)ethanone can be achieved through several methods. One of the most commonly used methods is the Friedel-Crafts acylation reaction. This method involves the reaction of 4-fluoroacetophenone with 4-methoxyphenol in the presence of a Lewis acid catalyst such as aluminum chloride or zinc chloride.
Wissenschaftliche Forschungsanwendungen
1-(4-fluorophenyl)-2-(4-methoxyphenoxy)ethanone has been extensively studied for its potential applications in various scientific research fields. It has been found to have anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use as an anti-cancer agent.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-2-(4-methoxyphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-18-13-6-8-14(9-7-13)19-10-15(17)11-2-4-12(16)5-3-11/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKZZHLBZSHRBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(1-ethylpropyl)amino]carbonyl}phenyl acetate](/img/structure/B5817694.png)
![5-{[(4-methylphenyl)thio]methyl}-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5817703.png)

![4-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B5817714.png)
![4-[(2-fluorobenzyl)oxy]benzamide](/img/structure/B5817720.png)
![4-methyl-3'-(2-phenylethyl)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B5817726.png)
![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5817732.png)

![2-methoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5817754.png)

![N-benzyl-2-[(4-fluorobenzoyl)amino]benzamide](/img/structure/B5817775.png)


![1-[2-methoxy-4-(methylthio)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5817796.png)